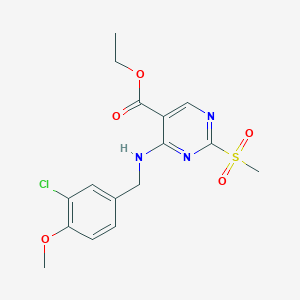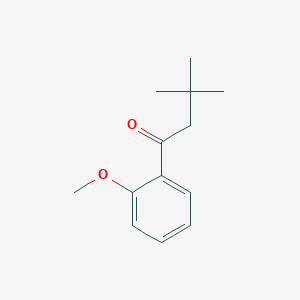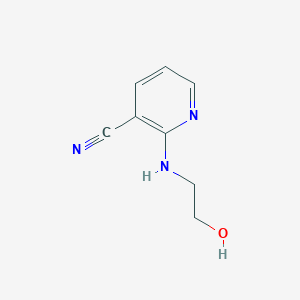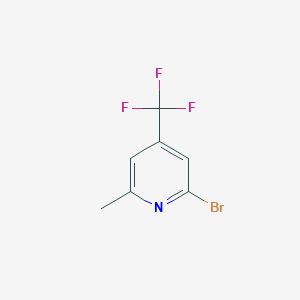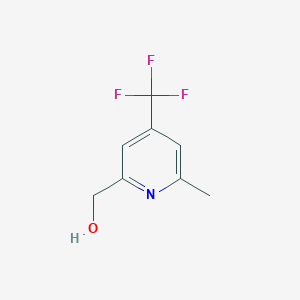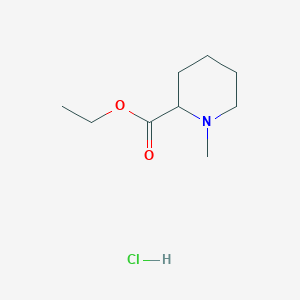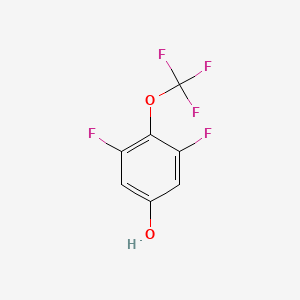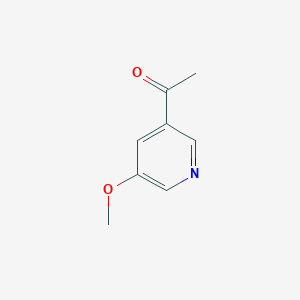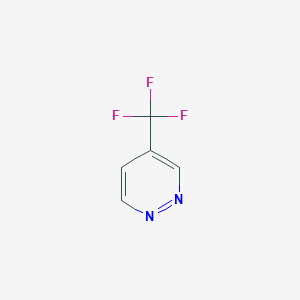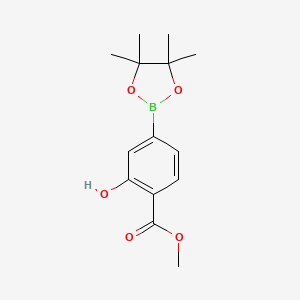
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Übersicht
Beschreibung
“Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C14H19BO5 . It is a solid substance with a molecular weight of 278.11 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom, which is part of a boronate ester group, and a benzene ring substituted with a hydroxy group and a methoxy carbonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” are not available, similar compounds have been involved in nucleophilic attack reactions .Physical And Chemical Properties Analysis
This compound has a boiling point of 383.9±32.0°C at 760 mmHg . The exact mass is 278.13300 and it has a LogP value of 1.47800 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic Chemistry
- Application : Synthesis of phenylboronic ester derivatives .
- Method : The compounds were synthesized in a 2-step synthesis and their structures were confirmed by FTIR, NMR, and mass spectroscopy .
- Results : The molecular structure optimized by DFT was consistent with the crystal structure determined by X-ray single crystal diffraction .
-
Scientific Field: Drug Synthesis
-
Scientific Field: Organic Synthesis
- Application : Borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The borylation reaction provides a useful method for the synthesis of boronic esters, which are valuable intermediates in organic synthesis .
-
Scientific Field: Material Science
- Application : Hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is typically carried out in the presence of transition metal catalysts .
- Results : The hydroboration reaction is a powerful tool for the synthesis of boron-containing materials, which have applications in areas such as optoelectronics and energy storage .
-
Scientific Field: Analytical Chemistry
- Application : Use as a fluorescent probe and analytical reagent .
- Method : The compound can be used to detect certain substances based on changes in its fluorescence properties .
- Results : This application allows for the sensitive and selective detection of analytes, which is important in fields such as environmental monitoring and biomedical research .
-
Scientific Field: Pharmaceutical Industry
-
Scientific Field: Organic Chemistry
- Application : Borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results : The borylation reaction provides a useful method for the synthesis of boronic esters, which are valuable intermediates in organic synthesis .
-
Scientific Field: Material Science
- Application : Hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is typically carried out in the presence of transition metal catalysts .
- Results : The hydroboration reaction is a powerful tool for the synthesis of boron-containing materials, which have applications in areas such as optoelectronics and energy storage .
-
Scientific Field: Analytical Chemistry
- Application : Use as a fluorescent probe and analytical reagent .
- Method : The compound can be used to detect certain substances based on changes in its fluorescence properties .
- Results : This application allows for the sensitive and selective detection of analytes, which is important in fields such as environmental monitoring and biomedical research .
-
Scientific Field: Pharmaceutical Industry
-
Scientific Field: Organic Synthesis
-
Scientific Field: Chemical Industry
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYGMLVCVMGUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592146 | |
| Record name | Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
CAS RN |
1073371-99-9 | |
| Record name | Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







